N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-18(13-6-9-16-17(10-13)24-12-23-16)20-11-19(22,15-7-8-15)14-4-2-1-3-5-14/h1-6,9-10,15,22H,7-8,11-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIWLXBLIJMBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the benzo[d][1,3]dioxole ring system through a cyclization reaction, followed by the introduction of the cyclopropyl and phenylethyl groups via nucleophilic substitution and addition reactions. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(2-cyclopropyl-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-4-carboxamide
Uniqueness
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of both the cyclopropyl and phenylethyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₁₉NO₄
- Molecular Weight : 325.4 g/mol
- CAS Number : 1421442-61-6
Pharmacological Profile
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of focus include:
- Antitumor Activity :
- Mechanism of Action :
- Neuroprotective Effects :
Case Studies
Several case studies have documented the biological activity and therapeutic potential of this compound:
- Study 1 : A study conducted by researchers at the Groningen Research Institute of Pharmacy evaluated the efficacy of various derivatives of benzo[d][1,3]dioxole compounds. This compound was among those tested and showed promising results in reducing tumor growth in xenograft models .
- Study 2 : Another investigation focused on the neuroprotective effects of this compound in models of Parkinson's disease. The results indicated that treatment with the compound significantly improved motor function and reduced neuronal loss in animal models .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of this compound, and how can critical reaction parameters be optimized?
The synthesis involves multi-step reactions, including condensation of the benzo[d][1,3]dioxole core with the cyclopropyl-hydroxy-phenyl ethyl group. Key optimizations include:
- Temperature control : 60–80°C for amide bond formation to prevent decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Column chromatography with hexane/ethyl acetate gradients ensures ≥95% purity .
Q. Which analytical techniques are critical for confirming structural identity and purity?
A combination of advanced methods is essential:
- 2D NMR (HSQC, NOESY) : Resolves stereochemistry at the cyclopropane and hydroxyl groups .
- HRMS (ESI+) : Validates molecular formula (e.g., C₁₉H₂₀N₂O₅) with <2 ppm mass accuracy .
- X-ray crystallography : Determines absolute configuration, particularly for the cyclopropyl moiety .
Advanced Research Questions
Q. How do functional groups influence biological activity, and what experimental approaches validate these interactions?
The hydroxyl, amide, and benzodioxole groups enable hydrogen bonding and π-stacking with targets. Methodological validation includes:
- SPR/ITC assays : Quantify binding affinities to enzymes/receptors (e.g., KD values) .
- Metabolomic profiling : Identifies stability-related degradation products under physiological conditions .
- Mutagenesis studies : Pinpoint key residues in target proteins interacting with the cyclopropane ring .
Q. What strategies resolve contradictions in biological activity data across experimental models?
Discrepancies may arise from assay variability or compound instability. Approaches include:
- Standardized protocols : Uniform cell lines (e.g., HEK293 vs. HeLa) and compound batches (HPLC-validated purity) .
- Orthogonal assays : Combine enzymatic inhibition (IC₅₀) with cellular viability (MTT) to distinguish target-specific effects .
- Stability studies : Monitor compound integrity in buffer/DMSO stocks using LC-MS over 72 hours .
Q. How can computational modeling guide structural optimization for enhanced selectivity?
Advanced in silico strategies include:
- Molecular docking : Prioritize modifications to the benzodioxole moiety for improved fit in kinase ATP pockets .
- MD simulations (100+ ns) : Assess dynamic interactions of the cyclopropane ring with hydrophobic binding sites .
- DFT calculations : Predict regioselectivity of electrophilic additions to the amide group .
Methodological Considerations Table
| Aspect | Techniques | Key Parameters | References |
|---|---|---|---|
| Synthesis | Stepwise condensation, column chromatography | Temp: 60–80°C; Solvent: DMF; Purity: ≥95% | |
| Structural Analysis | 2D NMR, X-ray crystallography | Resolution: <1.0 Å (X-ray); HSQC correlation | |
| Bioactivity Validation | SPR, ITC, MTT assays | KD ≤ 10 µM; IC₅₀ ≤ 1 µM | |
| Computational Design | Docking (AutoDock Vina), MD simulations | ΔG binding ≤ -8 kcal/mol; RMSD ≤ 2 Å |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
